5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine
Description
Properties
IUPAC Name |
2-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]ethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2Si/c1-16(2)24(17(3)4,18(5)6)12-10-19-13-20(15-22-14-19)21-9-8-11-23(21)7/h13-18,21H,8-9,11H2,1-7H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSXUJLVPXYNQ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC(=CN=C1)C2CCCN2C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C#CC1=CC(=CN=C1)[C@@H]2CCCN2C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858532 | |
| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916046-39-4 | |
| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine typically involves the following steps:
Protection of Nicotine: The nicotine molecule is first protected to prevent unwanted reactions. This is usually done by converting the nicotine to its N-protected form.
Introduction of the Triisopropylsilyl-ethynyl Group: The protected nicotine is then reacted with triisopropylsilyl acetylene in the presence of a suitable catalyst, such as a palladium complex, under an inert atmosphere. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of nicotine, triisopropylsilyl acetylene, and catalysts.
Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and purity.
Purification: Utilizing techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group.
Substitution: The triisopropylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with reduced ethynyl groups.
Substituted Derivatives: Compounds with different functional groups replacing the triisopropylsilyl group.
Scientific Research Applications
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurological functions.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmission pathways. The triisopropylsilyl-ethynyl group may enhance the binding affinity and selectivity of the compound for specific receptor subtypes, thereby modulating its pharmacological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine with structurally or functionally related compounds, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Nicotine Derivatives
Key Comparative Insights:
Structural Modifications :
- The TIPS-ethynyl group in this compound increases steric hindrance and lipophilicity (logP ~5.8 estimated) compared to unmodified nicotine (logP ~1.0) . This renders it less water-soluble but more suitable for lipid membrane penetration or as a protective group in synthesis.
- In contrast, 2-Methyl-5-vinylpyridine lacks the silyl group, making it more reactive in polymerization reactions but less stable under acidic/basic conditions .
Biological Activity: Native (S)-(-)-Nicotine exhibits high affinity for α4β2 nAChRs (Ki ~1 nM), whereas the TIPS-ethynyl modification likely reduces receptor binding due to steric clashes, redirecting its utility to non-biological applications . 5-Acetyl-2-amino-4-methylpyrimidine, though structurally distinct (pyrimidine vs. pyridine), shares functional group diversity useful in heterocyclic chemistry but lacks nAChR relevance .
Synthetic Utility: The TIPS group in this compound parallels its use in 24-O-Triisopropylsilyl 9-Norketo FK-506, where it protects hydroxyl groups during macrolide synthesis . This contrasts with 2-Methyl-5-vinylpyridine’s role as a monomer in resin production .
Research Findings and Limitations
- Gaps in Data : Direct biological activity data (e.g., IC50 values for nAChRs) for this compound are absent in available literature, necessitating extrapolation from structural analogs.
- Contradictions: While lists numerous nicotine derivatives, none explicitly mention silyl-ethynyl modifications, highlighting the uniqueness of this compound .
Biological Activity
5-Triisopropylsilyl-ethynyl (S)-(-)-nicotine is a synthetic derivative of nicotine, designed to enhance its pharmacological properties while minimizing undesirable effects. This compound serves as an important tool in pharmacological research, particularly in studies related to nicotine's interaction with nicotinic acetylcholine receptors (nAChRs) and its potential therapeutic applications.
This compound is characterized by the addition of a triisopropylsilyl group at the 5-position of the ethynyl nicotine structure. This modification enhances the stability and solubility of the compound, making it suitable for various biological assays.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 916046-39-4 |
| Molecular Formula | CHN |
| Molecular Weight | 246.40 g/mol |
The primary mechanism of action for this compound involves its interaction with nAChRs, which are critical in mediating the effects of nicotine on neurotransmission. Upon binding to these receptors, the compound can modulate various signaling pathways that influence neuronal excitability, synaptic plasticity, and neurotransmitter release.
- Receptor Binding : The compound selectively binds to nAChRs, particularly those containing α4 and β2 subunits, which are implicated in cognitive enhancement and addiction pathways.
- Signal Transduction : Activation of nAChRs leads to the opening of ion channels, resulting in increased intracellular calcium levels and subsequent activation of downstream signaling cascades such as MAPK and PI3K pathways .
Neuropharmacological Effects
Research indicates that this compound exhibits several neuropharmacological effects:
- Cognitive Enhancement : Studies have shown that nicotine can improve attention, learning, and memory through its action on nAChRs .
- Neuroprotection : The compound may offer neuroprotective benefits by reducing apoptosis in neuronal cells under stress conditions, such as oxidative stress or neuroinflammation .
Case Studies
- Cognitive Function in Smokers : A randomized controlled trial assessed the cognitive-enhancing effects of nicotine in smokers using a combination of nicotine patches and lozenges. Results indicated significant improvements in attention and working memory tasks compared to placebo groups .
- Therapeutic Potential in Alzheimer's Disease : Research has explored the use of nicotine derivatives for their potential to alleviate symptoms associated with Alzheimer's disease by enhancing cholinergic neurotransmission and promoting neurogenesis .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Absorption : Rapidly absorbed through mucosal membranes when administered via oral or transdermal routes.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain some biological activity.
- Elimination : Exhibits a half-life conducive to therapeutic use, allowing for sustained receptor activation without frequent dosing.
Comparative Analysis with Other Nicotine Derivatives
| Compound | Binding Affinity (Kd) | Cognitive Effects | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Yes | Yes |
| S-Nicotine | Moderate | Yes | Limited |
| R-Nicotine | Low | Minimal | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
